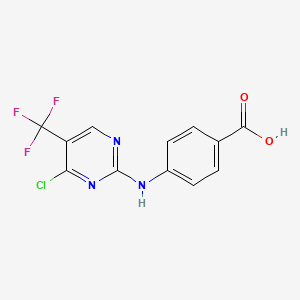
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C12H7ClF3N3O2 and a molecular weight of 317.65 This compound features a pyrimidine ring substituted with a chloro and trifluoromethyl group, linked to a benzoic acid moiety through an amino group
Preparation Methods
The synthesis of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of chloro and trifluoromethyl groups: The chloro and trifluoromethyl groups are introduced to the pyrimidine ring through halogenation and trifluoromethylation reactions.
Coupling with benzoic acid: The pyrimidine derivative is then coupled with benzoic acid using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, while the benzoic acid moiety may enhance its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with chloro and trifluoromethyl substitutions. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)phenol: Similar structure but with a phenol group instead of benzoic acid.
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)aniline: Similar structure but with an aniline group instead of benzoic acid.
The uniqueness of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
878156-22-0 |
|---|---|
Molecular Formula |
C12H7ClF3N3O2 |
Molecular Weight |
317.65 g/mol |
IUPAC Name |
4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-9-8(12(14,15)16)5-17-11(19-9)18-7-3-1-6(2-4-7)10(20)21/h1-5H,(H,20,21)(H,17,18,19) |
InChI Key |
JGUGUBMVSNDFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















